(4-Oxo-cyclohexylamino)-acetic acid
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Overview
Description
(4-Oxo-cyclohexylamino)-acetic acid is an organic compound with a unique structure that includes a cyclohexane ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-cyclohexylamino)-acetic acid typically involves multiple steps. One common method includes the catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification, oxidation, and condensation reactions . The reaction conditions are carefully controlled to optimize yield and purity, with specific temperatures, pressures, and reactant concentrations being crucial factors.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-cyclohexylamino)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, nitromethane for condensation reactions, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amines, and substituted cyclohexyl compounds .
Scientific Research Applications
(4-Oxo-cyclohexylamino)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Oxo-cyclohexylamino)-acetic acid involves its reactivity with various nucleophiles and electrophiles. The amino group can undergo hydrolysis, releasing the corresponding amine and carboxylic acid. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-oxocyclohexyl)carbamate: Similar in structure but with a tert-butyl group instead of an amino group.
tert-Butyl ((4-oxocyclohexyl)methyl)carbamate: Contains a methyl group attached to the cyclohexyl ring.
Uniqueness
(4-Oxo-cyclohexylamino)-acetic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
2-[(4-oxocyclohexyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h6,9H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHBVWKTEJNULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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